6,7,7-trimethyl-8H-pteridine

oxidative stability dihydropteridine autoxidation resistance

6,7,7-Trimethyl-8H-pteridine (CAS 71023-84-2), also designated as 1,7-dihydro-6,7,7-trimethylpteridine, is a heterocyclic compound belonging to the pteridine family (C9H12N4, MW 176.22 g/mol). This compound is a member of the "blocked" 7,7-dialkyl-7,8-dihydropteridine class, first described by Pfleiderer and Zondler in 1966 as oxidation-stable dihydropteridine derivatives resistant to the rapid autoxidation that plagues natural dihydropterins.

Molecular Formula C9H12N4
Molecular Weight 176.22 g/mol
CAS No. 71023-84-2
Cat. No. B13952073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,7-trimethyl-8H-pteridine
CAS71023-84-2
Molecular FormulaC9H12N4
Molecular Weight176.22 g/mol
Structural Identifiers
SMILESCC1=NC2=CN=CN=C2NC1(C)C
InChIInChI=1S/C9H12N4/c1-6-9(2,3)13-8-7(12-6)4-10-5-11-8/h4-5H,1-3H3,(H,10,11,13)
InChIKeyYKZGDSLHHHUDJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7,7-Trimethyl-8H-pteridine (CAS 71023-84-2): A Blocked Dihydropteridine Scaffold for Tetrahydrofolate Pathway Research


6,7,7-Trimethyl-8H-pteridine (CAS 71023-84-2), also designated as 1,7-dihydro-6,7,7-trimethylpteridine, is a heterocyclic compound belonging to the pteridine family (C9H12N4, MW 176.22 g/mol) . This compound is a member of the "blocked" 7,7-dialkyl-7,8-dihydropteridine class, first described by Pfleiderer and Zondler in 1966 as oxidation-stable dihydropteridine derivatives resistant to the rapid autoxidation that plagues natural dihydropterins [1]. Unlike the fully aromatic pteridine or the biologically labile natural 7,8-dihydropterins, the 7,7-gem-dimethyl substitution at the pyrazine ring blocks tautomerization-driven oxidation, conferring markedly enhanced solution stability that is critical for reproducible biochemical assay development and synthetic elaboration [2].

Why 6,7,7-Trimethyl-8H-pteridine Cannot Be Replaced by Common Pteridine Analogs in Tetrahydrofolate Pathway Studies


Substituting 6,7,7-trimethyl-8H-pteridine with a generic pteridine such as 6,7-dimethylpteridine or an unblocked 7,8-dihydropterin introduces critical liabilities that compromise experimental reproducibility. Unblocked 7,8-dihydropterins are highly susceptible to autoxidation in air-equilibrated aqueous buffers, with half-lives measured in minutes under physiological conditions, making quantitative enzymology and inhibitor screening unreliable [1]. In contrast, the 7,7-dialkyl substitution pattern of the target compound eliminates the tautomeric proton at C7, thereby blocking the oxidation pathway and enabling the compound to serve as a stable, tractable intermediate for constructing inhibitors of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) and dihydrofolate reductase (DHFR)—two validated targets along the tetrahydrofolate biosynthetic pathway [2]. Furthermore, the 6-methyl group in these blocked systems exhibits unique α-to-pyrazine-nitrogen reactivity (protium-deuterium exchange) that is absent in 6-unsubstituted analogs, providing a chemical handle for further functionalization that simple pteridines lack [2].

Quantitative Differentiation Evidence: 6,7,7-Trimethyl-8H-pteridine vs. Closest Structural Analogs


Oxidative Stability: 7,7-Dialkyl Blocked Dihydropteridines vs. Unblocked Natural Dihydropterins

The quinonoid form of 6,6,8-trimethyl-7,8-dihydro(6H)pterin—a positional isomer of the target compound's oxidation product—exhibits a half-life of 33 hours in 0.1 M Tris/HCl at pH 7.6 and 25°C, as determined by UV-Vis spectroscopic monitoring of the quinonoid chromophore decay [1]. In contrast, the corresponding 6,6-dimethyl analog (q-6,6-Me2PH2) shows a half-life of only 4 hours at 27°C and pH 7.4, and just 1.25 hours at 37°C [2]. Unblocked quinonoid 7,8-dihydro(6H)pterins lacking gem-dialkyl substitution at C6 or C7 are described as 'unstable and decompose in various ways' with half-lives on the order of minutes under comparable conditions [1]. The 8.25-fold stability enhancement of the trimethyl over the dimethyl analog (33 h vs. 4 h at ~25°C) is attributed to the additional alkyl substituent blocking alternative decomposition pathways [1].

oxidative stability dihydropteridine autoxidation resistance blocked pteridines

Synthetic Tractability: 7,7-Dialkyl Blocking Strategy Enables Catalytic Hydrogenation Not Achievable with Non-Blocked Pteridines

Al-Hassan et al. (1985) demonstrated that the 7,7-dialkyl-7,8-dihydropteridine system containing the 6,7,7-trimethyl substitution pattern undergoes clean catalytic hydrogenation to the corresponding 5,6,7,8-tetrahydropteridine in a manner analogous to normal (aromatic) pteridines [1]. This is in direct contrast to unblocked 7,8-dihydropteridines, which are prone to disproportionation and ring degradation under reductive conditions. Furthermore, the 6-methyl group in these blocked systems undergoes specific protium-for-deuterium exchange under both acidic and basic conditions—a reactivity signature that is completely absent in 6-unsubstituted or 6,7-dimethyl aromatic pteridines, which lack the α-to-pyrazine-nitrogen alkyl activation [1]. The alkylation of the anion of 2,4-diamino-7,8-dihydro-6,7,7-trimethylpteridine occurs selectively at N-8, albeit in low yield, demonstrating that the 7,7-dimethyl substitution directs electrophilic attack to a specific position on the pyrazine ring—a regiochemical outcome not available with 7-mono-substituted analogs [1].

blocked dihydropteridine catalytic hydrogenation tetrahydrofolate biosynthesis synthetic intermediate

Target Engagement: 2,4-Diamino Derivative (DX3) Binds PTR1 with Defined Structural Mode Distinct from DHFR-Targeted Analogs

The 2,4-diamino derivative of the target scaffold—6,7,7-trimethyl-7,8-dihydropteridine-2,4-diamine (DX3, CHEMBL566271)—has been co-crystallized with pteridine reductase 1 (PTR1) from Trypanosoma brucei in ternary complex with NADP+ (PDB ID: 3JQ8, resolution reported in the primary publication by Dawson et al., J. Med. Chem. 2010) [1]. BindingDB reports a Ki value of 12,000 nM (12 μM) for DX3 against Leishmania major PTR1 [2]. In contrast, 2,4-diamino-6,7-dimethylpteridine (DAM, CAS 1425-63-4) acts as a classical competitive inhibitor of dihydrofolate reductase (DHFR) from both Escherichia coli and chicken liver, with inhibition characterized by low NADPH synergism, making it mechanistically distinct from PTR1-targeted compounds [3]. The crystal structure of DX3 bound to TbPTR1 reveals a binding mode that occupies the substrate pterin-binding pocket while the 7,7-dimethyl substituents fill a hydrophobic sub-pocket not exploited by simpler 6,7-dimethyl analogs, providing a structural rationale for PTR1 over DHFR selectivity [1].

pteridine reductase 1 PTR1 inhibitor Trypanosoma brucei X-ray crystallography drug target

Cofactor Activity Discrimination: 6,6,8-Trimethyl Tetrahydropterin Supports Phenylalanine Hydroxylase but Not Tyrosine Hydroxylase

The 5,6,7,8-tetrahydropterin derivative of the trimethyl-substituted scaffold (6,6,8-trimethyl-5,6,7,8-tetrahydropterin) functions as a cofactor for phenylalanine hydroxylase (PAH, EC 1.14.16.1) with an apparent Km of 0.33 mM, but exhibits no detectable cofactor activity with tyrosine hydroxylase (TH, EC 1.14.16.2) under identical assay conditions [1]. This contrasts with the natural cofactor tetrahydrobiopterin (BH4), which supports both PAH and TH activity with Km values in the low micromolar range (typically 10–30 μM for PAH). Additionally, the quinonoid form of the trimethyl compound is not a substrate for dihydropteridine reductase (DHPR)—the enzyme responsible for recycling quinonoid BH2 back to BH4—but instead acts as a weak inhibitor with an I50 of 200 μM at pH 7.6 and 25°C when using quinonoid 6-methyl-7,8-dihydro(6H)pterin as substrate [1]. This dual profile—PAH cofactor activity without DHPR substrate activity—is not observed with the 6,6-dimethyl analog, which is a competent DHPR substrate [2].

phenylalanine hydroxylase tyrosine hydroxylase tetrahydropterin cofactor enzyme specificity phenylketonuria

Fluorescence Ligand Behavior: Substituent-Dependent RNA Abasic Site Binding of 2,4-Diaminopteridine Derivatives

Sato et al. (2013) demonstrated that 2,4-diamino-6,7-dimethylpteridine functions as a strong and selective fluorescent ligand for binding an orphan cytosine opposite an abasic site in RNA duplexes, with a pKa value of 8.09 that governs its protonation-dependent fluorescence response [1]. Critically, the authors observed a significant effect of the substituents attached to the pteridine ring on binding behavior when compared with a structurally similar pteridine derivative—explicit evidence that the number and position of methyl substituents modulate the molecular recognition properties of these fluorescent probes [1]. This finding implies that the 6,7,7-trimethyl substitution pattern (with its additional methyl group at C7) would alter both the steric bulk and electronic distribution of the pteridine ring compared with the 6,7-dimethyl analog, potentially affecting binding affinity, selectivity among nucleobases, and fluorescence quantum yield in RNA-sensing applications. Pteridines as a class exhibit characteristic fluorescence with quantum yields ≥0.4 for oxidized forms, but these photophysical properties are highly sensitive to the oxidation state and substitution pattern [2].

fluorescent ligand RNA abasic site orphan cytosine pteridine fluorescence nucleic acid sensing

Priority Application Scenarios for 6,7,7-Trimethyl-8H-pteridine (CAS 71023-84-2) Based on Quantitative Evidence


Synthesis of Oxidation-Stable Inhibitor Candidates Targeting Tetrahydrofolate Biosynthetic Enzymes (HPPK and DHFR)

The 7,7-dialkyl blocking strategy demonstrated by Al-Hassan et al. (1985) [1] makes 6,7,7-trimethyl-8H-pteridine the starting scaffold of choice for constructing functionalized 7,8-dihydropteridines designed to inhibit HPPK and DHFR. The 6-methyl group's unique protium-deuterium exchange reactivity and autoxidation to 6-formyl derivatives provide synthetic entry points for Wittig-type elongation to 6-aralkylidene compounds—a structural class with demonstrated DHFR inhibitory potential [1]. The oxidation stability of the blocked scaffold (half-life of 33 h for the related trimethyl quinonoid form vs. minutes for unblocked analogs [2]) enables multi-step synthetic sequences in air-equilibrated solvents without the need for glovebox or Schlenk-line techniques, significantly reducing the practical barriers to scale-up.

Antiparasitic Drug Discovery: PTR1-Selective Inhibitor Development Using the 2,4-Diamino Derivative Scaffold

The crystal structure of DX3 (2,4-diamino-6,7,7-trimethyl-7,8-dihydropteridine) bound to T. brucei PTR1 (PDB 3JQ8) [1] provides a structure-based design template for developing selective PTR1 inhibitors as potential therapeutics for African sleeping sickness and leishmaniasis. The 7,7-dimethyl substituents occupy a hydrophobic sub-pocket in PTR1 that is not present in human DHFR, offering a structural basis for achieving parasite-over-host selectivity. The measured Ki of 12 μM against LmPTR1 [2] represents a starting point for medicinal chemistry optimization, with the scaffold amenable to further substitution at N-8 (as demonstrated by Al-Hassan et al. [3]) and at the 2- and 4-amino positions.

Biochemical Tool Compound for Dissecting Phenylalanine Hydroxylase Cofactor Requirements in Phenylketonuria Research

The enzyme selectivity profile of the trimethyl-substituted tetrahydropterin—PAH cofactor activity (Km = 0.33 mM) with no detectable TH cofactor activity and DHPR inhibitor behavior (I50 = 200 μM) [1]—makes the reduced form of this scaffold a uniquely discriminatory tool for studying PAH-specific mechanisms. In experimental systems where BH4 supports both PAH and TH, the trimethyl analog can selectively sustain PAH activity while simultaneously inhibiting DHPR-mediated cofactor recycling. This dual pharmacological profile is of particular interest for investigating variant forms of phenylketonuria where modulation of cofactor availability is therapeutically relevant [1].

Fluorescent Probe Development: Substituent-Tunable Pteridine Ligands for Abasic Site Recognition in RNA

Based on the demonstrated sensitivity of 2,4-diaminopteridine fluorescent ligands to ring substituents in RNA abasic site binding [1], the 6,7,7-trimethyl substitution pattern offers a distinct steric and electronic profile for tuning molecular recognition of orphan nucleobases. Researchers developing fluorescent sensors for damaged RNA or DNA can exploit the incremental steric bulk at C7 to modulate binding selectivity among cytosine, adenine, guanine, and thymine/uracil bases opposite abasic sites, with concomitant effects on fluorescence turn-on ratios. The pKa of the 2,4-diamino group governs the protonation state and fluorescence quantum yield at physiological pH, and the additional C7 methyl group in the 6,7,7-trimethyl scaffold would shift this pKa relative to the 6,7-dimethyl analog (pKa = 8.09), providing a rational basis for selecting among pteridine substitution variants for specific sensing applications.

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